molecular formula C42H62N10O7S B049042 Septide, acetyl-arg(6)- CAS No. 116097-84-8

Septide, acetyl-arg(6)-

Cat. No.: B049042
CAS No.: 116097-84-8
M. Wt: 851.1 g/mol
InChI Key: DPVIJCCNTAWHMH-LBBUGJAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Septide, acetyl-arg(6)-, also known as Septide, acetyl-arg(6)-, is a useful research compound. Its molecular formula is C42H62N10O7S and its molecular weight is 851.1 g/mol. The purity is usually 95%.
The exact mass of the compound Septide, acetyl-arg(6)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Septide, acetyl-arg(6)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Septide, acetyl-arg(6)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

116097-84-8

Molecular Formula

C42H62N10O7S

Molecular Weight

851.1 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H62N10O7S/c1-26(2)23-32(38(56)48-30(36(43)54)19-22-60-4)50-40(58)35-18-12-21-52(35)41(59)34(25-29-15-9-6-10-16-29)51-39(57)33(24-28-13-7-5-8-14-28)49-37(55)31(47-27(3)53)17-11-20-46-42(44)45/h5-10,13-16,26,30-35H,11-12,17-25H2,1-4H3,(H2,43,54)(H,47,53)(H,48,56)(H,49,55)(H,50,58)(H,51,57)(H4,44,45,46)/t30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

DPVIJCCNTAWHMH-LBBUGJAGSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C

Key on ui other cas no.

116097-84-8

sequence

RFFPLM

Synonyms

A6A-septide
Ac-6-Arg-9-Pro-substance P (6-11)
acetyl-6-Arg-septide
septide, acetyl-Arg(6)-
septide, acetyl-arginine(6)-
substance P (6-11), Ac-Arg(6)-Pro(9)-
substance P (6-11), acetyl-arginyl(6)-proline(9)-

Origin of Product

United States

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